N-Nitrosoethanolamine

Description

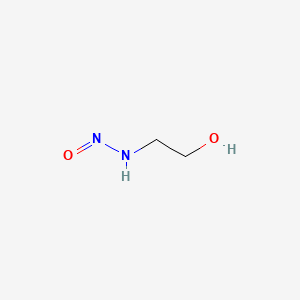

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2/c5-2-1-3-4-6/h5H,1-2H2,(H,3,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPNQDPDVJCEBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40243378 | |

| Record name | N-Nitrosoethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40243378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98033-27-3 | |

| Record name | N-Nitrosoethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098033273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosoethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40243378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Formation Pathways of N Nitrosoethanolamine

Direct Nitrosation Mechanisms from Amine Precursors

The primary route to the formation of N-Nitrosoethanolamine is through the direct nitrosation of ethanolamine (B43304) precursors. This reaction involves the interaction of a nitrosating agent with the amine functional group. Secondary amines, such as diethanolamine (B148213) (DEA), are particularly susceptible to this reaction, readily forming stable nitrosamines like NDELA. americanpharmaceuticalreview.comcir-safety.org Tertiary amines, like triethanolamine (B1662121) (TEA), can also lead to NDELA formation, but the reaction is slower as it requires an initial dealkylation step to form a secondary amine. semanticscholar.orglongdom.orgnih.gov

Role of Nitrosating Agents

A variety of nitrosating agents can facilitate the formation of this compound. These agents are essentially carriers of the nitrosonium ion (NO+). nih.gov Common nitrosating agents include:

Nitrous Acid (HNO₂): Formed from nitrites in acidic conditions, nitrous acid is a key player in nitrosamine (B1359907) formation. nih.goveuropa.eu The reaction rate is influenced by pH, with optimal conditions generally being acidic. nih.goveuropa.eu

Nitrosyl Halides (e.g., NOCl): These compounds can also act as potent nitrosating agents. nih.gov

Nitrogen Oxides (e.g., N₂O₃, N₂O₄): Dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄) are effective nitrosating agents in both aqueous and organic environments. nih.gov They can react with secondary and tertiary amines to form nitrosamines. nih.gov

The actual nitrosating species in many of these reactions is the nitrosonium ion (NO⁺) or its hydrated form, the nitrous acidium ion (H₂O⁺NO). europa.eu

Kinetic and Mechanistic Aspects of Amine Reactivity in Nitrosation

The rate and efficiency of this compound formation are governed by several kinetic and mechanistic factors.

The pH of the reaction medium plays a critical role in the nitrosation of ethanolamines. nih.govhoustonmethodist.org Acidic conditions generally favor the formation of the active nitrosating agent, nitrous acid, from nitrite (B80452). nih.goveuropa.eu The rate of nitrosation often shows a maximum at a pH of around 3.4, which is the pKa of nitrous acid. europa.eueuropa.eu At this pH, a significant portion of the nitrite is in its reactive, protonated form. europa.eueuropa.eu However, very low pH can be less reactive due to the protonation of the amine, which makes the lone pair of electrons on the nitrogen unavailable for reaction. nih.gov Conversely, at higher pH values, the concentration of the unprotonated, reactive amine increases, but the formation of the active nitrosating agent from nitrite is reduced. europa.eueuropa.eu While acidic conditions are most common for nitrosation, it can also occur under neutral or even basic conditions, sometimes facilitated by other factors like the presence of formaldehyde (B43269). usp.org

Interactive Data Table: Effect of pH on NDELA Formation

| pH | Relative Rate of NDELA Formation | Key Observations |

| < 2 | Decreased | Protonation of the amine reduces its reactivity. nih.gov |

| ~3.4 | Maximum | Optimal balance between the formation of the active nitrosating agent and the availability of the unprotonated amine. europa.eueuropa.eu |

| > 5 | Decreased | Reduced formation of the active nitrosating species from nitrite. nih.gov |

| Neutral to Basic | Possible | Can occur, especially in the presence of catalysts like formaldehyde. usp.org |

The rate of nitrosamine formation is directly proportional to the concentrations of both the amine precursor and the nitrosating agent. europa.eueuropa.eueuropa.eu Higher concentrations of either reactant will lead to a faster reaction rate. nih.govepa.gov

Amine basicity, a measure of the availability of the lone pair of electrons on the nitrogen atom, is another crucial factor. ccsnorway.com Generally, amines with higher basicity are more nucleophilic and would be expected to react more readily with nitrosating agents. ccsnorway.comwikipedia.org However, the relationship is complex. For many amines, the nitrosation rate decreases with increasing basicity (higher pKa) because less of the amine is in the active, deprotonated form at a given acidic pH. ccsnorway.com Electron-donating groups on the amine, such as alkyl groups, increase basicity. wikipedia.orglibretexts.org Conversely, electron-withdrawing groups decrease basicity, which can sometimes lead to an increased nitrosation rate under specific conditions. europa.eu

The structure of the amine, particularly the steric hindrance around the nitrogen atom, can significantly affect the rate of nitrosation. ccsnorway.com Bulky substituents near the nitrogen can physically block the approach of the nitrosating agent, thereby slowing down the reaction. europa.euresearchgate.net For example, amines with significant steric crowding adjacent to the nitrogen atom exhibit reduced nitrosation rates. europa.eu This principle is utilized in the development of "safe amines" that are less prone to forming nitrosamines. europa.eu

Indirect and Catalyzed Formation Routes of this compound

The formation of this compound is not limited to direct reactions but can also occur through several indirect and catalyzed routes. These pathways often involve biological or chemical catalysts that facilitate the nitrosation of ethanolamine or its precursors.

Bacterial Catalysis in N-Nitrosation Processes

Certain bacterial species can significantly influence the formation of N-nitroso compounds, including this compound. This catalysis is particularly relevant in environments where bacteria, their metabolic byproducts, and nitrosatable precursors coexist.

Research has demonstrated that bacterial enzyme systems can catalyze N-nitrosation reactions, and these processes can occur much more rapidly at a neutral pH than chemical nitrosation. psu.edunih.gov This is significant because many biological environments, such as a colonized stomach, have a neutral pH. nih.gov The ability to catalyze N-nitrosation varies considerably among different bacterial species and even among different isolates of the same species. nih.gov Bacteria capable of denitrification, the process of reducing nitrate (B79036) and nitrite, have been shown to be particularly potent catalysts. psu.edunih.gov

The presence of bacteria with the appropriate metabolic activity in a colonized stomach could lead to the formation of N-nitroso compounds at concentrations two to four orders of magnitude higher than in a normal, acidic stomach. psu.edunih.gov However, bacterial colonization alone does not guarantee increased exposure to endogenously formed N-nitroso compounds. psu.edunih.gov An elevated risk is predicted only when a significant portion of the colonizing bacteria possesses substantial N-nitrosation activity. nih.gov

Formation through Transnitrosation Reactions

Transnitrosation is a chemical reaction involving the transfer of a nitroso group from one molecule (a nitrosamine) to another (an amine), potentially forming a new nitrosamine. ccsnorway.com This process is a recognized pathway for the formation of N-nitroso compounds.

Studies have shown that both aromatic and aliphatic nitrosamines can transfer a nitrosonium ion to another amine. nih.gov The efficiency of this transfer can be influenced by the structure of the nitrosamine and the receiving amine. For example, transnitrosation has been reported to occur between aliphatic cyclic amines. ccsnorway.com

The presence of certain functional groups can facilitate transnitrosation. For instance, the intramolecular sulfur atom in some alicyclic N-nitroso compounds plays a significant role in the transfer of the nitroso group to form S-nitrosoglutathione (GSNO). nih.gov The rate of transnitrosation can also be pH-dependent. nih.gov

Nitrosative Cleavage of Tertiary Amines to Form Secondary Amine Precursors

Tertiary amines, which are generally less reactive towards nitrosation than secondary amines, can undergo a process called nitrosative cleavage to form a secondary amine precursor, which can then be nitrosated to form a nitrosamine. europa.euiarc.fr This reaction involves the cleavage of a carbon-nitrogen bond of one of the alkyl groups attached to the nitrogen atom. europa.eu

The rate and nature of nitrosative cleavage are highly dependent on the structure of the tertiary amine. europa.eu Some tertiary amines exhibit unusually high reactivity towards nitrosation due to specific structural features. europa.eu The process typically involves a rate-limiting dealkylation step to yield a secondary amine. iarc.fr

For tertiary alkanolamines, the cleavage of a 2-hydroxyethyl group is often preferred over demethylation. researchgate.net The resulting secondary amine, such as diethanolamine, is then available for nitrosation. iarc.fr The formation of nitrosamines from tertiary amines is generally slower than from their secondary amine counterparts. researchgate.net

Interactive Data Table: Factors Influencing Aldehyde-Catalyzed Nitrosamine Formation

| Factor | Observation | Reference(s) |

| Catalyst | Formaldehyde significantly enhances N-nitrosamine formation. | pharxmonconsulting.com, acs.org |

| Acetaldehyde shows a slight enhancement effect. | acs.org | |

| Acetone and benzaldehyde (B42025) do not promote nitrosation. | acs.org | |

| pH | Aldehyde catalysis is optimal at pH 6-7. | pharxmonconsulting.com |

| The iminium ion is the dominant intermediate under neutral and basic conditions. | acs.org | |

| Amine Structure | The extent of enhancement by formaldehyde depends on the secondary amine's structure. | acs.org |

Synthetic Methodologies and Chemical Synthesis Research

Conventional Laboratory Synthesis Approaches for N-Nitrosamines

The traditional and most common laboratory method for the synthesis of N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent. wikipedia.org The most prevalent approach utilizes nitrous acid (HNO₂), which is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl). cardiff.ac.ukschenautomacao.com.br

The general mechanism involves the protonation of nitrite to form nitrous acid. The secondary amine then acts as a nucleophile, attacking the nitrosonium ion (NO⁺) or a related species generated from the nitrous acid. This reaction is typically carried out in an acidic aqueous medium. cardiff.ac.ukwikipedia.org

Various other nitrosating agents have been developed to be effective under milder or different conditions. These include:

Nitrogen Oxides: Gases like dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄) can rapidly nitrosate amines in neutral or even alkaline aqueous solutions. nih.gov

tert-Butyl Nitrite (TBN): An organic nitrite that serves as an effective nitrosating agent, often under non-acidic conditions, producing tert-butanol (B103910) as a benign byproduct. schenautomacao.com.br

Nitrosonium Ion Complexes: Pre-formed, stable complexes that act as a source of the nitrosonium ion (NO⁺) can provide controlled nitrosation under homogeneous and mild conditions. An example is [NO⁺·Crown·H(NO₃)₂⁻]. organic-chemistry.org

The table below summarizes common conventional nitrosating agents and their typical reaction conditions.

| Nitrosating Agent | Precursor(s) | Typical Conditions | Reference |

| Nitrous Acid | Sodium Nitrite + Mineral Acid | Acidic aqueous medium | cardiff.ac.ukschenautomacao.com.br |

| Nitrogen Oxides | N₂O₃, N₂O₄ | Neutral to alkaline aqueous solution | nih.gov |

| tert-Butyl Nitrite (TBN) | N/A | Solvent-free, metal-free, acid-free | schenautomacao.com.br |

| Nitrosonium Complex | NO⁺ source + Crown Ether | Dichloromethane, mild conditions | organic-chemistry.org |

| Trichloro Nitromethane (B149229) | N/A | Mild conditions | semanticscholar.org |

| Bromonitromethane | N/A | Aqueous/organic solvents, room temp. | semanticscholar.org |

Non-Conventional Synthetic Methodologies for N-Nitrosamines

To overcome the harsh conditions and safety concerns associated with some conventional methods, researchers have explored non-conventional synthetic strategies, including electrochemical, photochemical, and flow synthesis techniques. cardiff.ac.uk

Electrochemical methods offer a green and mild alternative for the N-nitrosation of secondary amines, avoiding the use of strong acids or other toxic chemicals. researchgate.netvapourtec.com In a typical setup, an anodic oxidation of the nitrite ion (from readily available sodium nitrite) generates nitrogen-centered radicals which lead to the formation of the nitrosating species. researchgate.net

Key features of this method include:

Mild Conditions: The reaction proceeds without the need for harsh acids or oxidants. researchgate.netrsc.org

High Yields: A wide range of cyclic and acyclic secondary amines can be converted to their corresponding N-nitrosamines in yields as high as 99%. researchgate.net

Use of Common Reagents: The process utilizes inexpensive and readily available sodium nitrite. vapourtec.com

One developed procedure involves an undivided flow cell with a graphite (B72142) anode and a nickel cathode, using a solution of the amine in acetonitrile (B52724) and an aqueous solution of sodium nitrite. researchgate.net This approach has been successfully applied to 27 different secondary amines. researchgate.net Another electrochemical method utilizes nitromethane as the nitrosation reagent under metal-free and oxidant-free conditions. rsc.org

The table below shows a selection of substrates successfully converted to N-nitrosamines using a flow electrochemical method.

| Substrate (Secondary Amine) | Product (N-Nitrosamine) | Isolated Yield (%) |

| Dibenzylamine | N-Nitrosodibenzylamine | 99 |

| Piperidine | N-Nitrosopiperidine | 98 |

| Morpholine | N-Nitrosomorpholine | 99 |

| Di-n-propylamine | N-Nitrosodi-n-propylamine | 90 |

| N-Methylbenzylamine | N-Nitroso-N-methylbenzylamine | 95 |

Data sourced from Ali, R. et al. (2023). researchgate.net

The photochemical reactivity of N-nitrosamines has been studied, revealing pathways that can be harnessed for synthesis. acs.orgnih.gov Upon exposure to UV light, particularly in acidic conditions, N-nitrosamines can undergo photolysis. cdnsciencepub.com The primary photochemical process is the homolytic cleavage (scission) of the nitrogen-nitrogen bond, which produces an aminium radical and a nitric oxide radical. acs.orgnih.gov

This reactivity can be utilized in synthetic applications. For instance, the photolytically generated aminium radical and nitric oxide can add across unsaturated carbon-carbon bonds to form C-nitroso compounds. acs.org While less common as a direct method for preparing N-nitrosamines from amines, understanding these photochemical pathways is crucial. The photolysis of N-nitrosamines in acidic solution has been shown to lead to a light-catalyzed elimination and denitrosation, reforming the parent amine. cdnsciencepub.comresearchgate.net

Continuous flow chemistry provides significant advantages for the synthesis of N-nitrosamines, including enhanced safety, better reaction control, and ease of scalability. schenautomacao.com.br Several non-conventional methods have been adapted to flow processes.

Flow Synthesis with TBN: One approach uses tert-butyl nitrite (TBN) as a nitrosating agent in a continuous flow reactor. This method is advantageous because it can be run under solvent-free, metal-free, and acid-free conditions, simplifying product isolation and yielding high-purity N-nitrosamines. The primary byproduct, tert-butanol, is easily removed. schenautomacao.com.br

Flow Electrochemical Synthesis: As described previously, electrochemical N-nitrosation is highly amenable to flow systems. Using a microfluidic reactor, secondary amines and sodium nitrite can be continuously converted to N-nitrosamines. researchgate.netvapourtec.com This method combines the benefits of electrochemistry (mild conditions) with those of flow chemistry (safety, scalability). researchgate.net The development of an in-line purification system can further streamline the process. vapourtec.com

The combination of these advanced techniques allows for the efficient and safer production of N-nitrosamine standards required for analytical testing. schenautomacao.com.brresearchgate.net

Synthesis of Related Ethanolamine-Derived N-Nitrosamines (e.g., N-methyl-N-nitrosoethanolamine)

The synthesis of ethanolamine-derived N-nitrosamines, such as N-methyl-N-nitrosoethanolamine (also known as 2-[Methyl(nitroso)amino]ethanol), follows the same general principles of N-nitrosation applied to other secondary amines. cleanchemlab.comwikipedia.org The precursor for this compound is the secondary amine N-methylethanolamine (CH₃NHCH₂CH₂OH). wikipedia.org

The synthesis would involve the reaction of N-methylethanolamine with a suitable nitrosating agent. Based on the methodologies described above, several routes could be employed:

Conventional Method: Reacting N-methylethanolamine with sodium nitrite in an acidic aqueous solution.

Flow Synthesis: Introducing N-methylethanolamine and a nitrosating agent like tert-butyl nitrite (TBN) into a continuous flow reactor. schenautomacao.com.br

Electrochemical Flow Synthesis: Using N-methylethanolamine as the substrate in an electrochemical flow cell with aqueous sodium nitrite. researchgate.netvapourtec.com

These methods would convert the secondary amine group of N-methylethanolamine into the N-nitroso group, yielding the target N-methyl-N-nitrosoethanolamine.

Reaction Kinetics and Degradation Mechanisms of N Nitrosoethanolamine

Atmospheric Transformation Pathways

Once released into the atmosphere, N-Nitrosoethanolamine can be degraded through reactions with atmospheric oxidants and photolytic decomposition.

Hydroxyl Radicals (•OH): The primary degradation pathway for this compound in the vapor phase is its reaction with photochemically-produced hydroxyl radicals. The mechanism for this reaction with nitrosamines typically involves the abstraction of a hydrogen atom from an alkyl group. The estimated rate constant for the reaction of this compound with hydroxyl radicals is 3.0 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This reaction is a significant factor in determining the compound's atmospheric lifetime.

Ozone (O₃) and Nitrate (B79036) Radicals (NO₃•): While ozone and nitrate radicals are important atmospheric oxidants that can degrade various organic compounds, specific reaction kinetic data for their reactions with this compound are not extensively documented in publicly available literature. Nitrate radicals are particularly important for the nighttime degradation of volatile organic compounds. nih.govnih.gov However, without specific rate constants, the significance of these pathways for this compound cannot be quantitatively assessed.

This compound is susceptible to direct photolysis by sunlight. The compound exhibits a UV absorption maximum at 345 nm, which falls within the solar radiation spectrum reaching the troposphere. nih.gov The primary mechanism of photolytic decomposition for nitrosamines involves the cleavage of the nitrogen-nitrogen (N-N) bond upon absorption of UV radiation. acs.orgnih.gov This process, known as denitrosation, results in the formation of a nitric oxide radical (•NO) and an amino radical.

For the analogous compound N-nitrosodiethylamine, the direct photolysis rate constant in aqueous solution under simulated Southern California midday sun was observed to be 0.045 min⁻¹, with a quantum yield of 0.43. nih.gov It is expected that the photolysis rate of this compound would be similar under comparable conditions. nih.gov

The atmospheric lifetime of this compound is primarily governed by its reaction with hydroxyl radicals. Based on the estimated reaction rate constant and a typical atmospheric concentration of hydroxyl radicals (5 x 10⁵ radicals per cm³), the atmospheric half-life of this compound is calculated to be approximately 13 hours. nih.gov

This relatively short half-life indicates that this compound is not a persistent compound in the atmosphere and is likely to be degraded relatively close to its emission sources. The primary factors influencing its atmospheric degradation rate are the concentration of hydroxyl radicals, which varies depending on time of day, season, and location, and the intensity of solar radiation for photolysis.

Aqueous Phase Transformation Processes

In aquatic systems, the degradation of this compound is influenced by processes such as hydrolysis and is highly dependent on the pH of the solution.

Hydrolysis does not appear to be a significant degradation pathway for this compound. Studies have shown that its concentration did not change significantly after more than 30 days of incubation in lake water in the dark at 22°C. nih.gov This suggests a high degree of stability against hydrolysis under typical environmental conditions. In the absence of light, the compound is stable for more than 14 days in neutral and alkaline aqueous solutions. nih.gov

The degradation of this compound is notably influenced by pH, particularly during photolysis. In the dark, the compound is generally stable in neutral to alkaline solutions but exhibits slightly lower stability in acidic solutions. nih.gov

Under UV irradiation, the degradation rate is significantly pH-dependent. Research on the UV photodegradation of N-nitrosodiethanolamine (NDELA) has shown that the pseudo-first-order degradation rate constants decrease as the pH increases from 2 to 10. This indicates that the compound is more susceptible to photolytic degradation under acidic conditions.

The degradation pathways also shift with pH. Under strongly acidic conditions (pH 2), the formation of nitrate (NO₃⁻) is more prevalent. In contrast, from pH 4 to 10, the formation of nitrite (B80452) (NO₂⁻) is the more dominant pathway. The concentration of the secondary amine product, diethanolamine (B148213), increases from basic (pH 10) to weakly acidic conditions (pH 4) and then decreases at a highly acidic pH of 2.

Table 1: pH-Dependent UV Photodegradation Rate Constants for this compound (NDELA)

| pH Value | Pseudo-First-Order Degradation Rate Constant (L/W-min) |

| 2 | 2.49 x 10⁻² |

| 10 | 6.48 x 10⁻³ |

Note: The table displays the range of observed rate constants as specific values for intermediate pH levels were not provided in the source material.

Base-Induced Carbon-Carbon Bond Scission (Drawing mechanistic parallels from β-hydroxynitrosamines)

The degradation of this compound under basic conditions can be mechanistically understood by drawing parallels to the retro-Henry or retro-aza-Henry type reactions. This reaction pathway involves the cleavage of a carbon-carbon bond, driven by the formation of a more stable electronic configuration. For β-hydroxynitrosamines, such as this compound, the presence of a hydroxyl group on the β-carbon relative to the nitrosoamino group is key to this degradation mechanism.

The reaction is initiated by the abstraction of the hydroxyl proton by a base, forming an alkoxide intermediate. This is followed by a rearrangement of electrons, leading to the cleavage of the Cα-Cβ bond. This scission results in the formation of formaldehyde (B43269) and an N-nitrosomethylamine anion, which is subsequently protonated to yield N-nitrosomethylamine.

The mechanistic steps are as follows:

Deprotonation: A base abstracts the acidic proton from the hydroxyl group of this compound, forming an alkoxide.

Electron Rearrangement and C-C Bond Cleavage: The negative charge on the oxygen atom initiates a cascade of electron movement, leading to the cleavage of the bond between the α and β carbons.

Product Formation: This bond scission results in the formation of formaldehyde and the anion of N-nitrosomethylamine.

Protonation: The N-nitrosomethylamine anion is protonated by the conjugate acid of the base, yielding the final product, N-nitrosomethylamine.

This mechanism is analogous to the retro-Henry reaction, where a β-nitro alcohol fragments into a nitroalkane and a carbonyl compound under basic conditions. In the case of β-hydroxynitrosamines, the nitrosoamino group acts as the leaving group, similar to the nitro group in the retro-Henry reaction.

Thermal Decomposition Characteristics and Pathways

This compound exhibits thermal instability, undergoing decomposition at elevated temperatures. When heated to decomposition, it is known to emit toxic fumes containing oxides of nitrogen. The decomposition temperature for this compound is approximately 200 °C at a pressure of 14 mm Hg.

While detailed kinetic studies on the thermal decomposition of this compound are not extensively available, research on analogous compounds provides insight into the potential pathways and energetics. For instance, the thermal decomposition of N-nitrosopiperazine in an aqueous piperazine (B1678402) solution has been shown to follow Arrhenius temperature dependence with an activation energy of 94 kJ/mol. This suggests that the thermal degradation of cyclic nitrosamines, and likely other nitrosamines such as this compound, is a process with a significant energy barrier.

The stability of this compound is also influenced by other factors such as the pH of the solution and exposure to light. It is reported to be stable at room temperature for over two weeks in neutral and alkaline aqueous solutions when kept in the dark. However, its stability decreases in acidic solutions. The compound is also sensitive to light, particularly ultraviolet light, which can induce photolytic degradation.

Table 1: Stability of this compound under Various Conditions

| Condition | Stability | Notes |

| Thermal | Decomposes at approx. 200 °C (14 mm Hg) | Emits toxic fumes of nitrogen oxides. |

| pH (aqueous solution) | Stable in neutral and alkaline solutions | Less stable in acidic solutions. |

| Light | Sensitive to light, especially UV | Undergoes photolytic degradation. |

| Storage | Stable at room temperature in the dark | When in neutral or alkaline aqueous solution. |

The thermal decomposition pathway likely involves the homolytic cleavage of the N-N bond, which is a common fragmentation route for nitrosamines, leading to the formation of nitric oxide and an aminyl radical. Subsequent reactions of these radical species would then produce various smaller molecules and the observed nitrogen oxides.

Environmental Fate and Transformation Research

Abiotic Transformation Processes in Environmental Compartments

Abiotic transformation encompasses the chemical and physical processes that degrade a compound without the involvement of living organisms. For N-Nitrosoethanolamine, these processes are primarily driven by light (photodegradation) and chemical reactions in soil and water.

This compound is susceptible to degradation by sunlight, a process known as photodegradation. This is a significant transformation pathway in surface waters and on land exposed to solar radiation. The compound's molecular structure allows it to absorb ultraviolet (UV) light, which can lead to the cleavage of its chemical bonds.

In aqueous environments, the photodegradation of the related compound N-Nitrosodiethanolamine (NDELA) has been shown to be pH-dependent. Studies have demonstrated that the rate of degradation decreases as the pH increases from acidic to basic conditions researchgate.net. For instance, the pseudo-first-order degradation rate constant for NDELA was observed to decrease significantly with an increase in pH from 2 to 10 researchgate.net. N-Nitrosodiethanolamine has a UV absorption maximum at 345 nm, which falls within the spectrum of sunlight, indicating its potential for direct photolysis nih.gov. By analogy, the direct photolysis half-life of a similar compound, N-nitrosodiethylamine, in aqueous solution under simulated midday sun conditions in Southern California was found to be approximately 15 minutes nih.gov.

In the atmosphere, this compound is expected to exist primarily in the vapor phase nih.gov. Its degradation in the air is mainly driven by reactions with photochemically-produced hydroxyl radicals (•OH). The estimated atmospheric half-life for the reaction of N-Nitrosodiethanolamine with hydroxyl radicals is about 13 hours, assuming an atmospheric concentration of 5 x 10^5 hydroxyl radicals per cubic centimeter nih.gov. This suggests a relatively rapid degradation in the atmosphere.

| Parameter | Value | Environmental Compartment | Conditions | Reference |

|---|---|---|---|---|

| UV Absorption Maximum | 345 nm | Aqueous | - | nih.gov |

| Pseudo-first-order degradation rate constant (pH 2) | 2.49 × 10⁻² L/W-min | Aqueous | UV irradiation | researchgate.net |

| Pseudo-first-order degradation rate constant (pH 10) | 6.48 × 10⁻³ L/W-min | Aqueous | UV irradiation | researchgate.net |

| Estimated Atmospheric Half-life | ~13 hours | Air | Reaction with hydroxyl radicals | nih.gov |

In the absence of light, the chemical transformation of this compound in soil and water is primarily governed by processes such as hydrolysis. However, studies on the closely related N-Nitrosodiethanolamine suggest that it is relatively stable in neutral and alkaline aqueous solutions when kept in the dark nih.gov. It is noted to be slightly less stable in acidic solutions nih.gov. The concentration of NDELA in lake water showed no significant change after more than 30 days of incubation in the dark at 22°C, which suggests that hydrolysis is not a major degradation pathway under typical environmental conditions nih.gov.

The chemical environment of soil, including its pH and the presence of various minerals and organic matter, can influence the rate of chemical transformation. However, specific data on the chemical transformation of this compound in soil are limited.

Biotic Transformation Processes

Biotic transformation, or biodegradation, involves the breakdown of chemical compounds by microorganisms. This is a crucial process in determining the ultimate fate of this compound in the environment.

The biodegradation of this compound is generally considered to be a slow process. Studies on N-Nitrosodiethanolamine (NDELA) in aquatic systems have shown that its degradation by microorganisms is possible but occurs at a low rate nih.gov. In samples of lake water, the rate and extent of NDELA metabolism were found to vary with the seasons, with no disappearance observed in samples taken during the winter nih.govnih.gov. The products of its metabolism in lake water were also found to be persistent nih.govnih.gov.

In sewage, the microbial conversion of NDELA was more consistent throughout the year, and the metabolic products were slowly mineralized nih.govnih.gov. Complete mineralization to carbon dioxide was observed in sewage, but the process was slow, with significant CO2 formation not occurring until after approximately 25 days nih.gov.

In soil, it is expected that this compound will biodegrade slowly, based on the findings from aquatic environments nih.gov. The rate of biodegradation in soil will be influenced by factors such as the microbial population, temperature, moisture, and nutrient availability.

| Environment | Observation | Reference |

|---|---|---|

| Lake Water | Slow degradation; metabolism varies with season; persistent products. | nih.govnih.gov |

| Sewage | Slow mineralization of metabolic products; no seasonal effect observed. | nih.govnih.gov |

| Soil | Expected to be a slow process. | nih.gov |

Environmental Partitioning and Mobility Studies (e.g., potential for leaching)

The partitioning and mobility of a chemical in the environment determine its distribution between different environmental compartments and its potential to move through soil and reach groundwater.

For N-Nitrosodiethanolamine, an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 1 suggests that it has very high mobility in soil nih.gov. A low Koc value indicates a weak tendency to adsorb to soil particles and a high potential to move with soil water. This high mobility suggests a significant potential for this compound to leach from the soil and contaminate groundwater.

The potential for a chemical to volatilize from water or moist soil surfaces is described by its Henry's Law constant. N-Nitrosodiethanolamine has an estimated Henry's Law constant of 4.9 x 10⁻¹² atm-cu m/mole, which indicates that it is essentially nonvolatile from water and moist soil surfaces nih.gov. Therefore, volatilization is not expected to be an important environmental fate process.

| Parameter | Estimated Value | Implication | Reference |

|---|---|---|---|

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 1 | Very high mobility in soil; high potential for leaching. | nih.gov |

| Henry's Law Constant | 4.9 x 10⁻¹² atm-cu m/mole | Essentially nonvolatile from water and moist soil. | nih.gov |

| Bioconcentration Factor (BCF) | 3 | Low potential for bioconcentration in aquatic organisms. | nih.gov |

Advanced Analytical Methodologies for N Nitrosoethanolamine Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of N-Nitrosoethanolamine, providing the necessary separation from interfering substances present in the sample matrix. Both gas and liquid chromatography have been extensively employed, each with specific advantages depending on the analytical requirements.

Gas chromatography has historically been a cornerstone for the analysis of nitrosamines. For a non-volatile compound like NDELA, derivatization is often required to increase its volatility and thermal stability for GC analysis. osha.gov Common derivatization techniques include trimethylsilylation, acylation, and trifluoracylation. osha.gov Following derivatization, the analyte can be separated on various capillary columns, such as those with methyl silicone or dimethyl polysiloxane stationary phases. scispace.comnih.gov

A significant advancement in GC-based analysis of nitrosamines is the use of a Thermal Energy Analyzer (TEA) detector. filab.frfilab.fr The TEA detector is highly specific for nitroso-containing compounds. It works by pyrolyzing the N-NO bond, which releases a nitrosyl radical that then reacts with ozone to produce light, which is detected by a photomultiplier tube. chromatographyonline.com This specificity makes GC-TEA a powerful tool for nitrosamine (B1359907) analysis in complex samples. osha.govchromatographyonline.com In some applications, headspace solid-phase microextraction (HS-SPME) coupled with GC-mass spectrometry (MS) has been developed for the determination of NDELA in cosmetic samples. nih.gov However, some studies have noted that the response for NDELA in GC-based systems can be minimal without derivatization, making it a challenging analyte for this technique. restek.comrestek.com

Table 1: Selected Gas Chromatography (GC)-based Methods for this compound Analysis

| Technique | Derivatization | Detector | Key Findings/Application | Reference |

|---|---|---|---|---|

| GC | Trimethylsilyl derivative | MS | Used for confirmation of NDELA in dinoseb (B1670700) formulations with a detection limit of 0.02 ng (0.15 ppm). | nih.gov |

| GC | BSTFA+TMCS | TEA | Successful separation and detection of various nitrosamines, including NDELA, in toys and rubber/latex products. | chromatographyonline.com |

| GC | Not specified | Flame Ionization Detector (FID) | Developed for determining the precursor diethanolamine (B148213) (DEA) in fatty acid diethanolamides. | scispace.comnih.gov |

| HS-SPME-GC | None | MS | A method for determining NDELA in cosmetic samples with a limit of detection of 1 μg/kg. | nih.gov |

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), has become the predominant technique for the analysis of NDELA. A significant advantage of LC is that it can directly analyze the polar and non-volatile NDELA without the need for derivatization. osha.gov

Reversed-phase chromatography is commonly employed, utilizing C18 columns for separation. semanticscholar.orgnih.gov In some cases, to overcome matrix effects and improve sensitivity, cation exchange columns have been used. semanticscholar.org A study on cosmetic ingredients utilized a porous graphitic carbon (PGC) column for chromatographic separation. nih.govsigmaaldrich.com

The mobile phase composition is critical for achieving good separation and typically consists of an aqueous component (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). nih.govsigmaaldrich.comfda.gov.twlcms.cz UHPLC systems offer advantages over traditional HPLC, including faster analysis times and improved resolution. nih.govsigmaaldrich.comlcms.cz

Table 2: Representative Liquid Chromatography (LC)-based Methods for this compound Analysis

| Technique | Column Type | Mobile Phase Example | Application | Reference |

|---|---|---|---|---|

| HPLC | Cation Exchange | 0.02% HCOOH in water | Direct determination of NDELA in ethanolamines. | semanticscholar.org |

| UPLC | Porous Graphitic Carbon (PGC) | Gradient of 1mM ammonium acetate (B1210297) with 0.1% acetic acid and methanol. | Detection of NDELA in cosmetic raw materials and products. | nih.govsigmaaldrich.com |

| HPLC | C18 | Water and methanol | Analysis of NDELA in cosmetic products. | nih.gov |

| UHPLC | Hypersil GOLD C18 | Water + 0.1% formic acid and methanol + 0.1% formic acid. | Analysis of nine N-nitrosamines in water. | lcms.cz |

Mass Spectrometry Applications

Mass spectrometry is the definitive detection method for this compound analysis due to its high selectivity and sensitivity, enabling confident identification and quantification at very low concentrations.

Tandem mass spectrometry (MS/MS) is a powerful technique that significantly enhances the selectivity and sensitivity of NDELA analysis. fda.gov.twresearchgate.net In MS/MS, a precursor ion corresponding to the mass of NDELA is selected in the first mass analyzer, fragmented, and then specific product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and chemical interferences. semanticscholar.org

For NDELA, a common MRM transition involves the precursor ion at m/z 135.0, which then fragments to produce product ions at m/z 74.1 and 104.0. semanticscholar.org Another study reported monitoring the transition from m/z 134.9 to a quantifier ion at m/z 103.7 and a qualifier ion at m/z 73.7. nih.govsigmaaldrich.com The use of an isotopically labeled internal standard, such as d8-NDELA, is often employed to improve the accuracy and precision of quantification. nih.govsigmaaldrich.comfda.gov.tw

High-resolution accurate mass spectrometry (HRMS) offers another level of confidence in the identification and quantification of N-nitrosamines. lcms.czfda.gov HRMS instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, can measure the mass of an ion with very high precision. fda.govresearchgate.net This allows for the determination of the elemental composition of the molecule, which is invaluable for structural elucidation and distinguishing the target analyte from isobaric interferences. fda.govnih.gov

HRMS can be used in full scan mode to screen for a wide range of compounds or in targeted modes like parallel reaction monitoring (PRM) and targeted single ion monitoring (t-SIM) for enhanced sensitivity and specificity in quantifying known compounds like NDELA. thermofisher.comthermofisher.com The high resolving power of HRMS is particularly useful in differentiating nitrosamines from other compounds with similar nominal masses in complex matrices. fda.gov

The combination of a separation technique with a mass spectrometer, known as a hyphenated technique, is the gold standard for the analysis of this compound.

GC-MS: As mentioned earlier, GC-MS is a viable technique, especially when derivatization is employed to improve the volatility of NDELA. nih.govnih.gov The mass spectrometer provides definitive identification of the eluting peaks from the gas chromatograph.

LC-MS: Liquid chromatography-mass spectrometry (LC-MS) and its more advanced iteration, LC-MS/MS, are the most widely used and powerful techniques for NDELA analysis. nih.govfda.gov.twresearchgate.net These methods offer high sensitivity and selectivity and are capable of analyzing NDELA directly in various sample matrices without derivatization. semanticscholar.org The development of LC-MS/MS methods has enabled the quantification of NDELA at parts-per-billion (ppb) or even lower levels in diverse products such as cosmetics, medicines, and industrial chemicals. semanticscholar.orgnih.govsigmaaldrich.comfda.gov.twresearchgate.net

Table 3: Overview of Mass Spectrometry Techniques in this compound Analysis

| Technique | Ionization Source Example | Key Features | Typical Application | Reference |

|---|---|---|---|---|

| LC-MS/MS (MRM) | Electrospray Ionization (ESI) | High sensitivity and selectivity, quantitative analysis at ppb levels. | Quantification of NDELA in ethanolamines and cosmetics. | semanticscholar.orgnih.govsigmaaldrich.com |

| LC-HRMS | Not specified | Accurate mass measurement, structural elucidation, retrospective analysis. | Screening and quantification of nitrosamines in pharmaceuticals and water. | lcms.czfda.gov |

| GC-MS | Electron Ionization (EI) | Requires derivatization for NDELA, provides structural information. | Confirmation of NDELA in various formulations and cosmetic samples. | nih.govnih.gov |

| LC-MS/MS | Atmospheric Pressure Chemical Ionization (APCI) | Applicable for the determination of 12 nitrosamines, including NDELA, in medicines. | Analysis of nitrosamines in pharmaceutical products. | fda.gov.tw |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural characterization of this compound. By probing the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its chemical bonds, functional groups, and electronic properties.

Due to the restricted rotation around the N-N bond, asymmetrical nitrosamines can exist as a mixture of E and Z isomers, which are often distinguishable by NMR, leading to two sets of signals for the atoms near the nitroso group. The presence of the electron-withdrawing nitroso group and the hydroxyl group significantly influences the chemical shifts of the adjacent methylene (B1212753) (-CH₂) groups.

Expected ¹H NMR Spectral Features: In a ¹H NMR spectrum, one would anticipate signals for the hydroxyl proton (-OH) and the two methylene groups (-CH₂-). The protons on the carbon adjacent to the oxygen (N-CH₂-CH₂-OH) would likely appear at a different chemical shift than the protons on the carbon adjacent to the nitrosated nitrogen (N-CH₂-CH₂-OH). The hydroxyl proton signal is often broad and its position is dependent on solvent and concentration.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would show two distinct signals for the two methylene carbons. The carbon atom bonded to the oxygen atom would be expected to have a chemical shift in the range typical for alcohols, while the carbon bonded to the nitrosated nitrogen would be influenced by the electronic effects of the nitroso group.

Computational studies using Density Functional Theory (DFT) have been shown to accurately predict NMR chemical shifts for complex molecules, including other nitrosamines, and could provide theoretical values for this compound in the absence of experimental data. nih.gov

Interactive Data Table: Predicted NMR Chemical Shifts for this compound Functional Groups (Note: These are estimated ranges based on general principles and data for similar compounds, as specific experimental data is not available.)

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its alcohol and nitrosamine moieties.

The key vibrational modes for this compound include the stretching of the O-H, C-H, N=O, N-N, and C-O bonds. The O-H stretching vibration from the ethanolamine (B43304) part of the molecule is typically a strong and broad band in the region of 3200-3600 cm⁻¹. The nitrosamine group gives rise to two characteristic absorptions: a strong N=O stretching band and an N-N stretching band. Studies on various nitrosamines have placed the N=O stretching vibration in the range of 1408-1486 cm⁻¹ for non-associated molecules and a broader absorption between 1265-1346 cm⁻¹ for associated molecules. nih.gov The N-N stretching vibration is typically observed as a strong band between 1052 and 1106 cm⁻¹. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Computational studies using Density Functional Theory (DFT) have been employed to calculate the IR spectra of various nitrosamines, providing theoretical data that can complement experimental findings. dtic.mil

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Nitrosamines, including this compound, typically exhibit two characteristic absorption bands in their UV-Vis spectra. nih.gov The first is a high-intensity band around 230-235 nm, attributed to a π → π* transition. nih.gov The second is a lower-intensity band at a higher wavelength, approximately 345-365 nm, resulting from an n → π* transition of the N=O group. nih.govnih.gov The latter absorption is particularly significant as it falls within the solar spectrum, making nitrosamines susceptible to photolytic degradation. nih.gov

Interactive Data Table: UV-Vis Absorption Maxima for this compound

(Data based on N-nitrosodiethanolamine) nih.gov

Regarding Fluorescence Spectroscopy , this compound itself is not considered to be significantly fluorescent. For sensitive detection and quantification, especially in complex matrices like cosmetics, a derivatization step is often employed. nih.govwho.int This involves chemically modifying the this compound molecule to attach a fluorophore. A common approach is the denitrosation of the molecule to yield the corresponding secondary amine (diethanolamine), which is then reacted with a fluorescent labeling agent such as dansyl chloride. who.int The resulting highly fluorescent derivative can then be detected with high sensitivity using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Raman spectroscopy is a vibrational spectroscopy technique that provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While specific experimental Raman data for this compound is scarce in the literature, the spectrum would be expected to show peaks corresponding to the vibrational modes of the molecule, particularly the N=O and N-N stretching frequencies.

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful variant of Raman spectroscopy that can significantly enhance the signal of molecules adsorbed onto nanostructured metal surfaces. SERS has been successfully used for the detection of other small nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), at very low concentrations. nih.gov This suggests that SERS could be a promising technique for the trace-level detection of this compound. The enhancement effect would be particularly beneficial for detecting the characteristic vibrations of the nitrosamine functional group.

Interactive Data Table: Expected Raman Shifts for this compound Functional Groups (Note: These are estimated ranges based on general principles, as specific experimental data is not available.)

Specialized Detection and Quantification Approaches (e.g., scavenger reagents for reactive intermediates)

Beyond direct spectroscopic characterization, specialized chemical methods are employed to detect and quantify this compound and its reactive byproducts. One such approach involves the use of scavenger reagents to trap unstable, reactive intermediates that may be formed during chemical reactions involving this compound or its precursors.

This methodology is particularly valuable for studying reaction mechanisms and assessing the potential for the formation of harmful alkylating agents. A notable example is the use of N-Methyl-N-nitrosoethanolamine as a scavenger reagent for the in vitro detection of unstable alkylating intermediates. chemicalbook.com The principle of this method is based on the nucleophilic hydroxyl group of the scavenger molecule reacting with electrophilic intermediates. This reaction forms a stable ether product that can be subsequently analyzed and quantified using sensitive analytical techniques like gas-liquid chromatography with a Thermal Energy Analyzer (TEA) detector. chemicalbook.com

The use of such scavenger reagents offers a significant advantage over other methods by allowing for the direct structural characterization of the trapped intermediates under physiologically relevant conditions. chemicalbook.com This approach has been effectively used to investigate the alkylating potential of primary amines following nitrosation. chemicalbook.com By trapping the reactive species, researchers can gain insights into the formation of potentially carcinogenic compounds and assess the risks associated with exposure to this compound precursors.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Møller-Plesset Perturbation Theory)

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. Methodologies such as Density Functional Theory (DFT) and Møller-Plesset (MP) perturbation theory are frequently employed to study nitrosamines. wikipedia.orgfiveable.me While comprehensive studies dedicated exclusively to N-Nitrosoethanolamine are limited, the principles from broader research on nitrosamines can be applied.

DFT methods, particularly with hybrid functionals like B3LYP, are often used to optimize the geometry of nitrosamines and calculate various molecular properties. nih.gov For instance, in studies of similar compounds like N-nitrosodiethylamine, DFT calculations have been utilized to characterize stationary points on the potential energy surface, revealing multiple stable conformers. nih.gov Such calculations for NDELA would similarly predict its stable three-dimensional structures.

Møller-Plesset perturbation theory, especially at the second order (MP2), offers a higher level of theory for incorporating electron correlation effects, which is crucial for accurately describing non-covalent interactions and reaction barriers. wikipedia.orgfiveable.meq-chem.comq-chem.comchemeurope.com For nitrosamines, MP2 calculations have been instrumental in conformational studies and in predicting properties like dipole moments. nih.gov A study on N-nitrosodiethylamine using both DFT and MP2 methods identified several minima on the potential energy surface, with the C₂NNO frame being planar or quasi-planar. nih.gov It is anticipated that similar computational approaches would yield valuable data on the geometric and electronic properties of this compound.

Recent research has also focused on developing quantum mechanical models to predict the carcinogenic potency of a diverse set of nitrosamines, including NDELA. nih.govnih.govusp.orgconsensus.app These models often utilize descriptors derived from quantum chemical calculations to build structure-activity relationships.

Table 1: Illustrative Data from Quantum Chemical Calculations on a Related Nitrosamine (B1359907) (N-Nitrosodiethylamine)

| Property | Computational Method | Basis Set | Calculated Value |

| Rotational Barrier (NO rotation) | MP2 | cc-pVTZ | Data not available for NDELA |

| Dipole Moment (Conformer 1) | MP2 | cc-pVTZ | ~4.1 - 4.5 D |

| Dipole Moment (Conformer 2) | MP2 | cc-pVTZ | ~1.6 - 2.1 D |

This table is illustrative and based on data for N-nitrosodiethylamine due to the lack of specific published data for this compound. The dipole moment ranges reflect different conformers. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for elucidating the intricate details of chemical reaction mechanisms, including those involving the formation and degradation of this compound. researchgate.netnih.govntnu.nonih.gov While specific computational studies detailing the reaction mechanisms of NDELA are not extensively available in the literature, the general principles of nitrosamine chemistry can be explored through these methods.

For example, the formation of NDELA from the nitrosation of diethanolamine (B148213) can be modeled to understand the reaction pathways and transition states. nih.gov Computational studies on the nitrosation of secondary amines have utilized DFT to investigate the impact of electronic and steric effects on the activation energy. q-chem.com Such studies can help in predicting the likelihood and rate of NDELA formation under various conditions.

Furthermore, the decomposition pathways of NDELA, which can be initiated by factors such as light or heat, can be investigated using computational methods. researchgate.netntnu.nonih.govosha.gov These studies can identify the bond dissociation energies and the nature of the reactive intermediates formed during decomposition.

Prediction of Reactivity and Stability

Computational chemistry provides a framework for predicting the reactivity and stability of molecules like this compound. nih.gov Various calculated parameters can serve as indicators of a molecule's propensity to undergo chemical reactions.

The stability of NDELA has been noted to be influenced by environmental conditions such as pH, temperature, and light. researchgate.netnih.govnih.govnih.gov For instance, it is stable at room temperature in neutral and alkaline aqueous solutions in the dark but is sensitive to light, particularly UV light. nih.govnih.gov Computational models can complement these experimental findings by calculating the energy barriers for different degradation pathways, thereby providing a theoretical basis for the observed stability.

Quantum mechanical models have been developed to predict the carcinogenic potency of nitrosamines, which is inherently linked to their reactivity and metabolic activation. nih.govusp.orgconsensus.app These models often consider factors such as the stability of the resulting carbocations upon metabolic activation.

Atmospheric Chemistry Modeling and Kinetic Rate Constant Prediction

The atmospheric fate of this compound is a critical aspect of its environmental impact. Atmospheric chemistry models can be used to simulate its transport, transformation, and removal from the atmosphere. gassnova.noaparc-climate.orgnasa.govcopernicus.org

A key process in the atmospheric degradation of many organic compounds is their reaction with hydroxyl (OH) radicals. mdpi.com The rate constant for the vapor-phase reaction of N-nitrosodiethanolamine with photochemically-produced hydroxyl radicals has been estimated using a structure estimation method to be 3.0 x 10⁻¹¹ cm³/molecule-sec at 25 °C. nih.gov This corresponds to an atmospheric half-life of about 13 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov

More sophisticated atmospheric chemistry models could provide a more detailed picture of the atmospheric lifetime of NDELA by considering various degradation pathways and environmental conditions. gassnova.no These models can also predict the formation of secondary pollutants resulting from the atmospheric reactions of NDELA.

Table 2: Estimated Atmospheric Lifetime of this compound

| Reactant | Rate Constant (at 25 °C) | Assumed Reactant Concentration | Estimated Atmospheric Half-Life |

| OH radical | 3.0 x 10⁻¹¹ cm³/molecule-sec | 5 x 10⁵ molecules/cm³ | ~13 hours |

Data based on estimation methods. nih.gov

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound play a significant role in its physical and biological properties. Computational methods are well-suited for exploring the conformational landscape and the nature of these interactions. jchemrev.comnih.govacs.orgubc.caresearchgate.net

Conformational analysis of NDELA would involve identifying the different stable spatial arrangements of its atoms (conformers) and determining their relative energies. Due to the presence of rotatable bonds, NDELA can exist in various conformations. The hydroxyl groups in the ethanolamine (B43304) moieties can participate in intramolecular hydrogen bonding, which would influence the preferred conformations. While specific conformational analyses of NDELA are not widely published, studies on similar nitrosamines like N-nitrosodiethylamine have shown the existence of multiple stable conformers. nih.gov

The intermolecular interactions of NDELA, particularly hydrogen bonding, are crucial for understanding its solubility and behavior in biological systems. The hydroxyl groups of NDELA can act as both hydrogen bond donors and acceptors, allowing it to form hydrogen bonds with water and other polar molecules. Computational studies can quantify the strength and geometry of these hydrogen bonds. jchemrev.comresearchgate.net

Mechanistic Investigations of Biological Interactions in Vitro Focus

Molecular Level Interactions with Biomolecules and Cellular Components (e.g., DNA, proteins, enzymes)

The biological activity of N-Nitrosoethanolamine (NDELA) is intrinsically linked to its metabolic activation into reactive electrophilic species. In its parent form, NDELA is relatively stable and does not directly interact with biomolecules. However, upon metabolic activation, it is converted into intermediates that can covalently bind to nucleophilic sites on cellular macromolecules, including DNA, RNA, and proteins. This binding is a critical initiating event in its toxicological and carcinogenic effects.

The primary mechanism of interaction with DNA involves the alkylation of DNA bases. Following α-hydroxylation, a key activation step, NDELA is thought to yield a reactive 2-hydroxyethyldiazonium ion. This electrophile can then react with nucleophilic centers in DNA. While specific in vitro studies detailing the full spectrum of NDELA-DNA adducts are not extensively documented, the formation of O6-(2-hydroxyethyl)deoxyguanosine is a plausible and critical lesion, by analogy with other N-nitroso compounds. Such adducts can lead to mispairing during DNA replication, a fundamental step in chemical carcinogenesis.

Interactions with proteins occur through the covalent binding of reactive metabolites to nucleophilic amino acid residues, such as cysteine and lysine. While in vitro studies specifically characterizing the covalent binding of NDELA metabolites to proteins are limited, research on other nitrosamines, such as N'-nitrosonornicotine (NNN), has shown that such binding to microsomal proteins is dependent on metabolic activation by cytochrome P450 enzymes. nih.gov This suggests a similar mechanism for NDELA, where its metabolically generated electrophiles could modify the structure and function of various cellular proteins, including enzymes involved in critical cellular processes.

The interaction of NDELA with enzymes is primarily related to its metabolism. The key enzymes involved in its bioactivation are cytochrome P450 2E1 (CYP2E1) and alcohol dehydrogenase (ADH). nih.govmdpi.com These enzymes are not just passive players but are themselves targets of interaction. The binding of NDELA to the active site of these enzymes initiates the metabolic cascade that leads to its toxification. The specifics of these interactions, such as binding affinities and the precise orientation of the substrate within the active site, are crucial for determining the rate and pathway of metabolism.

In Vitro Reactivity with Biological Systems and Biochemical Pathways

The reactivity of this compound (NDELA) in biological systems is almost entirely dependent on its metabolic activation. In vitro studies have been instrumental in elucidating the biochemical pathways that convert the relatively inert parent compound into reactive species capable of damaging cellular components.

Activation by Cytochrome P450 Enzymes:

A primary pathway for the bioactivation of NDELA is through oxidation by cytochrome P450 enzymes, particularly CYP2E1. nih.gov In vitro experiments using human liver microsomes have shown that CYP2E1 catalyzes the α-hydroxylation of NDELA. This reaction is considered a critical step in the activation of many nitrosamines. The resulting α-hydroxy-N-nitrosoethanolamine is unstable and spontaneously decomposes to form electrophilic intermediates, which are responsible for the compound's genotoxic effects.

Activation by Alcohol Dehydrogenase (ADH):

In vitro studies have demonstrated that alcohol dehydrogenase (ADH) can also activate NDELA, converting it into a potent mutagen in the Ames test with Salmonella typhimurium. mdpi.com This activation is dependent on the presence of NAD+. The proposed mechanism involves the oxidation of one of the ethanol (B145695) side chains to an aldehyde. This aldehyde metabolite can then undergo further reactions to generate reactive species that can interact with DNA. mdpi.com

Induction of DNA Damage:

The reactivity of metabolically activated NDELA with DNA has been demonstrated in various in vitro systems. For instance, while NDELA itself is not genotoxic in Namalva cells, its metabolites generated through alcohol dehydrogenase-mediated oxidation can induce single-strand breaks in DNA.

The table below summarizes key findings from in vitro studies on the reactivity of NDELA.

| In Vitro System | Enzyme System | Observed Effect | Reference |

| Salmonella typhimurium | Alcohol Dehydrogenase/NAD+ | Conversion of NDELA to a potent mutagen | mdpi.com |

| Namalva cells | Alcohol Dehydrogenase | Induction of DNA single-strand breaks by metabolites |

Biotransformation Pathways (Metabolic Fate at the Chemical Level, not in vivo effects)

The biotransformation of this compound (NDELA) has been investigated in vitro, primarily using liver subcellular fractions, which have revealed two main metabolic pathways: β-oxidation and α-hydroxylation.

β-Oxidation Pathway:

In vitro studies utilizing liver S9 fractions from various animal species have shown that NDELA can undergo β-oxidation. This metabolic process involves the oxidation of the carbon atom beta to the nitroso group. The identified metabolites from this pathway are N-(2-hydroxyethyl)-N-(formylmethyl)nitrosamine (EFMN) and N-(2-hydroxyethyl)-N-(carboxymethyl)nitrosamine (ECMN). The formation of ECMN from EFMN suggests a sequential oxidation process. While this pathway is a significant route of metabolism, it is considered a detoxification pathway, as the resulting metabolites are generally less reactive than those produced by α-hydroxylation.

α-Hydroxylation Pathway:

The α-hydroxylation pathway is considered the primary activation pathway for NDELA and other carcinogenic nitrosamines. This reaction, catalyzed in vitro by cytochrome P450 2E1, involves the hydroxylation of the carbon atom alpha to the nitroso group. The resulting α-hydroxy-N-nitrosoethanolamine is an unstable intermediate. It is proposed to spontaneously decompose to yield a 2-hydroxyethyldiazonium ion and glycolaldehyde. The highly reactive diazonium ion is believed to be the ultimate electrophilic species responsible for the alkylation of DNA and other cellular macromolecules.

The table below outlines the key biotransformation pathways of NDELA identified in in vitro studies.

| Metabolic Pathway | Key Enzymes | Primary Metabolites/Intermediates | Consequence |

| β-Oxidation | Unknown | N-(2-hydroxyethyl)-N-(formylmethyl)nitrosamine (EFMN), N-(2-hydroxyethyl)-N-(carboxymethyl)nitrosamine (ECMN) | Detoxification |

| α-Hydroxylation | Cytochrome P450 2E1 | α-hydroxy-N-nitrosoethanolamine, 2-hydroxyethyldiazonium ion, Glycolaldehyde | Activation to reactive electrophiles |

| Oxidation | Alcohol Dehydrogenase | Aldehyde metabolite | Activation to mutagenic species |

Q & A

Q. What are the established synthetic routes for N-Nitrosoethanolamine in laboratory settings?

this compound is synthesized via nitrosation of diethanolamine using nitrosating agents like sodium nitrite under acidic conditions. Reaction optimization includes controlling pH (typically ≤3) and temperature (20–25°C) to minimize side products. Purity is ensured through HPLC purification and impurity removal steps, critical for analytical standards . Validation of synthetic yields requires gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Q. How is this compound detected and quantified in complex matrices like food or biological samples?

Detection relies on hyphenated techniques such as GC-MS or LC-MS/MS, with EPA Method 521 (modified for non-volatile nitrosamines) as a regulatory benchmark. Sample preparation often involves QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) for food matrices to reduce interference from lipids and proteins. Method validation includes spike-recovery experiments and limits of detection (LOD) ≤ 0.1 ppb .

Q. What are the primary toxicological concerns associated with this compound?

Chronic exposure studies in Fischer 344 rats show dose-dependent hepatocellular carcinoma (100% incidence at 62,500 ppm). Mechanistic studies focus on DNA alkylation via metabolic activation to reactive electrophiles. Researchers should prioritize in vitro Ames tests and in vivo micronucleus assays to assess mutagenicity .

Q. How do regulatory guidelines inform the control of this compound in pharmaceuticals?

ICH M7(R1) mandates risk assessment for nitrosamine impurities, requiring analytical thresholds of 18 ng/day. Methodologies include forced degradation studies (e.g., nitrite-spiked stability testing) and structure-activity relationship (SAR) analysis to predict nitrosation potential. LC-HRMS is recommended for trace-level quantification .

Q. What analytical standards and reference materials are critical for studying this compound?

Certified reference materials (CRMs) with ≥99% purity, traceable to NIST or EPA standards, are essential. Cross-validate using orthogonal methods (e.g., NMR for structural confirmation and LC-MS for purity). Commercially available CRMs are often solvent-stabilized (e.g., methanol) to prevent degradation .

Advanced Research Questions

Q. How can conflicting carcinogenicity data between rodent models and human epidemiological studies be reconciled?

Discrepancies may arise from species-specific metabolic pathways (e.g., cytochrome P450 isoform expression). Researchers should employ physiologically based pharmacokinetic (PBPK) modeling to extrapolate rodent data to humans. Meta-analyses of cohort studies with adjustments for confounding factors (e.g., smoking, diet) are advised .

Q. What methodological challenges arise in quantifying non-volatile this compound derivatives in environmental samples?

Non-volatile derivatives (e.g., nitrosamino acids) require derivatization (e.g., dansyl chloride) for GC-MS analysis. Matrix effects in soil or water necessitate isotope dilution with ¹⁵N-labeled internal standards. Recent advances include online solid-phase extraction (SPE)-LC-MS/MS to enhance sensitivity .

What are the unresolved questions regarding the environmental fate of this compound?

Degradation pathways under UV light or aqueous OH radicals remain poorly characterized. Theoretical studies suggest photolysis produces ethylene glycol and nitrate, but kinetic data are lacking. Advanced oxidation processes (AOPs) like ozonation should be tested for remediation efficacy .

Q. How can computational chemistry aid in predicting this compound formation in drug formulations?

Density functional theory (DFT) models predict nitrosation kinetics by calculating activation energies for amine-nitrite interactions. Machine learning algorithms trained on historical nitrosamine data (e.g., NDMA, NDEA) can identify high-risk drug substrates, guiding synthetic route selection .

Q. What strategies mitigate false positives/negatives in nitrosamine analysis during method validation?

False positives arise from artifact formation during sample preparation (e.g., acidic pH inducing nitrosation). Mitigation includes adding nitrosation inhibitors (ascorbic acid) and blank controls. False negatives require optimizing extraction recovery (>80%) and using high-resolution mass spectrometry (HRMS) to resolve isobaric interferences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.